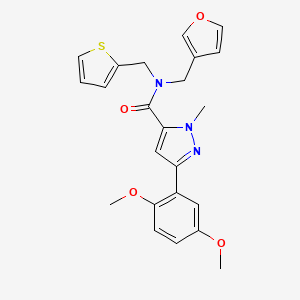
3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazole core and various heterocyclic moieties, suggests a diverse range of biological activities. This article aims to explore its biological activity comprehensively, summarizing research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.5 g/mol
- CAS Number : 1428359-96-9
Structural Representation
The compound features a pyrazole ring substituted with:
- A 2,5-dimethoxyphenyl group
- A furan moiety
- A thiophene ring
This combination of functional groups enhances its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this pyrazole derivative exhibit a variety of biological activities:
- Antimicrobial : Effective against various pathogens.
- Antiviral : Potential activity against viruses such as HIV and HCV.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Inhibition of inflammatory pathways.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacterial and fungal strains. |
| Antiviral | Inhibits replication of viruses like HIV and HCV. |
| Anticancer | Induces apoptosis in cancer cells; specific IC50 values reported. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo studies. |
Antiviral Activity
A recent study highlighted the antiviral potential of pyrazole derivatives, including this compound. It showed significant efficacy against Hepatitis C Virus (HCV) with an EC50 value indicating effective viral inhibition at low concentrations .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it was found to have an IC50 value of approximately 10 µM against breast cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Effects
This compound has also been tested for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL depending on the bacterial strain.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, the compound was tested for its ability to inhibit HCV replication. Results indicated that at concentrations between 10–100 μg/mL, the compound effectively blocked viral proliferation . This positions it as a promising candidate for further development in antiviral therapeutics.
Case Study 2: Cytotoxicity in Cancer Research
A study involving various cancer cell lines demonstrated that this pyrazole derivative induced significant apoptosis at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach to cancer treatment .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-25-21(12-20(24-25)19-11-17(28-2)6-7-22(19)29-3)23(27)26(13-16-8-9-30-15-16)14-18-5-4-10-31-18/h4-12,15H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJTVBLDZHTUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














